molecular formula C17H23N3O6 B14717064 N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine CAS No. 13585-99-4

N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine

Cat. No.: B14717064
CAS No.: 13585-99-4
M. Wt: 365.4 g/mol
InChI Key: XBQPONGEMLXIKR-WOPDTQHZSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using benzyl chloroformate to form N-[(Benzyloxy)carbonyl]-L-alanine.

    Coupling Reactions: The protected L-alanine is then coupled with D-alanine and L-alanine sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.

    Deprotection: Palladium on carbon (Pd/C) for hydrogenation or TFA for acid treatment.

Major Products

    Hydrolysis: L-alanine, D-alanine, and L-alanine.

    Deprotection: The free peptide without the benzyloxycarbonyl group.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine has several applications in scientific research:

    Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the context of protease activity.

    Drug Development: It serves as a model compound in the development of peptide-based drugs and inhibitors.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine involves its interaction with specific enzymes or receptors. The benzyloxycarbonyl group protects the amino terminus, allowing selective reactions at other sites. Upon deprotection, the free peptide can interact with its target, often through hydrogen bonding and hydrophobic interactions, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-cysteine
  • N-[(Benzyloxy)carbonyl]-L-phenylalanine
  • N-[(Benzyloxy)carbonyl]-L-proline

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of both L- and D-forms of alanine. This configuration can influence its interaction with enzymes and receptors, making it a valuable tool in biochemical research.

Properties

CAS No.

13585-99-4

Molecular Formula

C17H23N3O6

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C17H23N3O6/c1-10(14(21)19-12(3)16(23)24)18-15(22)11(2)20-17(25)26-9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,18,22)(H,19,21)(H,20,25)(H,23,24)/t10-,11+,12+/m1/s1

InChI Key

XBQPONGEMLXIKR-WOPDTQHZSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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